molecular formula C20H33NO2 B11989904 Acetamide, N-dodecyl-2-phenoxy- CAS No. 89575-20-2

Acetamide, N-dodecyl-2-phenoxy-

Cat. No.: B11989904
CAS No.: 89575-20-2
M. Wt: 319.5 g/mol
InChI Key: HPMWWKQOSRPJTA-UHFFFAOYSA-N
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Description

Acetamide, N-dodecyl-2-phenoxy- is a synthetic acetamide derivative characterized by a phenoxy group at the second carbon of the acetamide backbone and a dodecyl (C12) alkyl chain attached to the nitrogen atom. For example, substituted phenoxy acetamide derivatives, such as those with bicyclic or bromocyclohexyl substituents, are synthesized via chloroacetylation and phenol substitution reactions .

The dodecyl chain likely enhances lipophilicity, improving membrane permeability and bioavailability compared to shorter-chain analogs. This structural feature may position the compound as a candidate for topical or sustained-release formulations.

Properties

CAS No.

89575-20-2

Molecular Formula

C20H33NO2

Molecular Weight

319.5 g/mol

IUPAC Name

N-dodecyl-2-phenoxyacetamide

InChI

InChI=1S/C20H33NO2/c1-2-3-4-5-6-7-8-9-10-14-17-21-20(22)18-23-19-15-12-11-13-16-19/h11-13,15-16H,2-10,14,17-18H2,1H3,(H,21,22)

InChI Key

HPMWWKQOSRPJTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)COC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-dodecyl-2-phenoxy- typically involves the reaction of dodecylamine with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . The general reaction scheme is as follows:

Dodecylamine+2-Phenoxyacetyl chlorideAcetamide, N-dodecyl-2-phenoxy-+HCl\text{Dodecylamine} + \text{2-Phenoxyacetyl chloride} \rightarrow \text{Acetamide, N-dodecyl-2-phenoxy-} + \text{HCl} Dodecylamine+2-Phenoxyacetyl chloride→Acetamide, N-dodecyl-2-phenoxy-+HCl

Industrial Production Methods: Industrial production methods for Acetamide, N-dodecyl-2-phenoxy- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction completion. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-dodecyl-2-phenoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acetamide, N-dodecyl-2-phenoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of Acetamide, N-dodecyl-2-phenoxy- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Variations

The biological activity and physicochemical properties of acetamides are heavily influenced by substituents on the nitrogen atom and the phenoxy group. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Source/Application
N-Dodecyl-2-phenoxy-acetamide N-dodecyl, 2-phenoxy ~350 (estimated) High lipophilicity, potential sustained release Hypothesized
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide N-(o-tolyl), 4-acetylphenoxy 283.32 Pharmaceutical interest (exact activity unspecified) Safety data
N-(2,6-Diethylphenyl)-2-methoxyacetamide N-(2,6-diethylphenyl), 2-methoxy 221.29 Pesticidal (structural similarity to alachlor) Agricultural use
N-(2-Phenylethyl)acetamide N-(2-phenylethyl) 163.22 Protein interaction studies Biochemical research
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide Chloro, N-(2-ethyl-6-methylphenyl) 228.72 Herbicidal (e.g., metolachlor derivatives) Pesticide TPs

Physicochemical Properties

  • This contrasts with smaller substituents (e.g., methoxy or chloro groups in pesticidal acetamides), which balance solubility and bioactivity .
  • Stability: Chlorinated acetamides (e.g., alachlor) exhibit environmental persistence due to C-Cl bond stability . In contrast, the phenoxy group in N-dodecyl-2-phenoxy-acetamide may confer metabolic lability, favoring biodegradability.

Key Research Findings and Gaps

  • Structure-Activity Relationships (SAR): Substituent size and polarity directly modulate bioactivity.
  • Contradictions : Some acetamide derivatives, like methylacetamide, show inconsistent detection in breath analysis, highlighting the need for rigorous structural validation in studies .

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